1-(4-Ethoxyphenyl)-3-morpholinopropan-1-one
Description
1-(4-Ethoxyphenyl)-3-morpholinopropan-1-one is a ketone derivative featuring a 4-ethoxyphenyl group at the carbonyl position and a morpholine moiety at the β-carbon. This compound has been synthesized via Claisen-Schmidt condensation, as demonstrated in analogous protocols for related propanone derivatives . Its crystal structure and Hirshfeld surface analysis reveal intermolecular interactions dominated by C–H···O and van der Waals forces, which influence its solid-state packing . Characterization by $ ^1H $ NMR (e.g., δ 7.82 ppm for aromatic protons, δ 3.74 ppm for morpholine protons) confirms its structural integrity .
Properties
CAS No. |
446054-27-9 |
|---|---|
Molecular Formula |
C15H21NO3 |
Molecular Weight |
263.33 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)-3-morpholin-4-ylpropan-1-one |
InChI |
InChI=1S/C15H21NO3/c1-2-19-14-5-3-13(4-6-14)15(17)7-8-16-9-11-18-12-10-16/h3-6H,2,7-12H2,1H3 |
InChI Key |
ITCONRCDSSQXNV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CCN2CCOCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethoxyphenyl)-3-morpholinopropan-1-one typically involves the reaction of 4-ethoxybenzaldehyde with morpholine and a suitable ketone. One common method is the condensation reaction between 4-ethoxybenzaldehyde and morpholine in the presence of a base, followed by the addition of a ketone to form the final product . The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethoxyphenyl)-3-morpholinopropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
1-(4-Ethoxyphenyl)-3-morpholinopropan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxyphenyl)-3-morpholinopropan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in oxidative stress, leading to its antioxidant properties . Further research is needed to fully elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the Aromatic Ring
Methoxy vs. Ethoxy Derivatives
- 1-(4-Methoxyphenyl)-3-morpholinopropan-1-one hydrochloride (CAS 1688-45-5): Molecular Weight: 285.77 g/mol vs. 277.34 g/mol for the ethoxy variant. NMR data (δ 3.12–3.74 ppm for morpholine and methoxy protons) align with structural expectations .
- 1-(4-Ethoxyphenyl)-3-morpholinopropan-1-one: Ethoxy increases hydrophobicity (logP ~2.1 vs. ~1.8 for methoxy), which may enhance membrane permeability .
Amino-Substituted Analogs
- 1-(4-Aminophenyl)-3-morpholinopropan-1-one: Features an amino group instead of ethoxy. $ ^1H $ NMR shows δ 6.65 ppm for aromatic protons adjacent to the amine, with NH$_2$ signals at δ 4.12 ppm.
Variations in Morpholine Substitution
Di-Morpholine Derivatives
- 1-(4-Methoxyphenyl)-2,3-di(morpholin-4-yl)-3-phenylpropan-1-one (CAS 6265-47-0): Two morpholine groups at C2 and C3 increase molecular weight (433.52 g/mol) and polarity.
Morpholine-Phenyl Hybrids
- 1-Morpholino-3-phenylpropan-1-one: Lacks the ethoxyphenyl group, simplifying synthesis. Used in rhodium-catalyzed reactions, demonstrating versatility in organometallic applications .
Extended Conjugation and Hybrid Structures
- (E)-1-(4-Morpholinophenyl)-3-phenylprop-2-en-1-one: An α,β-unsaturated ketone synthesized via Claisen-Schmidt condensation. The conjugated enone system (C=O and C=C) enables UV-Vis absorption at ~300 nm, relevant for photochemical studies .
Data Tables: Structural and Physicochemical Comparisons
Biological Activity
1-(4-Ethoxyphenyl)-3-morpholinopropan-1-one, a compound with significant biological activity, is of interest in various fields, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Molecular Structure
The compound features a morpholine ring attached to a propanone backbone and an ethoxy-substituted phenyl group. Its chemical formula is , with a molecular weight of approximately 249.32 g/mol.
Physical Properties
- Molecular Weight : 249.32 g/mol
- CAS Number : 446054-27-9
Anti-inflammatory Properties
Research has demonstrated that this compound exhibits notable anti-inflammatory effects. A study highlighted its ability to inhibit lipopolysaccharide (LPS)-induced inflammatory responses in macrophages. The compound significantly reduced the release of pro-inflammatory cytokines such as TNF-α and IL-6 in a dose-dependent manner, indicating its potential as an anti-inflammatory agent .
The mechanism underlying the anti-inflammatory effects of this compound involves the inhibition of the NF-κB signaling pathway. Specifically, pretreatment with the compound was shown to decrease the phosphorylation of I-κBα and inhibit the nuclear translocation of the p65 subunit of NF-κB, thereby reducing transcriptional activity associated with inflammation .
Cytotoxicity and Antimicrobial Activity
While primarily studied for its anti-inflammatory properties, there is emerging evidence suggesting that this compound may also possess cytotoxic effects against certain cancer cell lines. Preliminary studies indicate that it can inhibit cell proliferation in vitro, although further research is needed to elucidate its full potential in cancer therapy.
Study on Inflammatory Response
In a controlled experiment, macrophages treated with varying concentrations of this compound showed a significant reduction in LPS-induced cytokine production compared to untreated controls. The effective concentration required for half-maximal inhibition (IC50) was determined to be around 0.5 mM, demonstrating its potency as an anti-inflammatory agent .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds revealed that while many exhibit some level of anti-inflammatory activity, this compound showed superior efficacy in modulating the NF-κB pathway. This distinction highlights its potential therapeutic advantages over other compounds in the same class.
| Compound Name | IC50 (mM) | Mechanism of Action |
|---|---|---|
| This compound | 0.5 | Inhibition of NF-κB signaling |
| Propiophenone | 0.4 | Inhibition of germination in plants |
| 4-Methylacetophenone | 0.3 | Inhibition of germination in plants |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
